molecular formula C18H25N5O3 B5313181 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide

Cat. No. B5313181
M. Wt: 359.4 g/mol
InChI Key: VHQJKUKZDCHGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide, also known as ETP-46321, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. ETP-46321 has shown potential as a therapeutic agent in the treatment of autoimmune diseases and cancer.

Mechanism of Action

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide works by selectively inhibiting the activity of TYK2, which is involved in the signaling pathways of cytokines such as interleukin-12 (IL-12) and interferon-alpha (IFN-α). By inhibiting TYK2, N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines. This results in a shift towards an anti-inflammatory state, which is beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IFN-α, and tumor necrosis factor-alpha (TNF-α) in preclinical models. It has also been shown to promote the production of anti-inflammatory cytokines such as IL-10. In addition, N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide has been shown to reduce the activation of immune cells such as T cells and dendritic cells, which play a crucial role in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide in lab experiments is its specificity for TYK2. This allows for the selective inhibition of TYK2 without affecting other members of the JAK family of enzymes. However, one of the limitations of using N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide. One direction is to further investigate its potential as a therapeutic agent in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Another direction is to explore its potential in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Additionally, further research is needed to optimize the pharmacokinetic and pharmacodynamic properties of N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide to improve its efficacy and safety in vivo.

Synthesis Methods

The synthesis of N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 2,3-dimethoxybenzoic acid with 2-(ethylamino)-6-methyl-4-pyrimidinamine in the presence of a coupling agent. The resulting intermediate is then further modified to obtain the final product. The synthesis of N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide has been described in detail in a research article published in the Journal of Medicinal Chemistry.

Scientific Research Applications

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis and psoriasis. In a mouse model of rheumatoid arthritis, N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide was shown to reduce disease severity and joint inflammation. In a mouse model of psoriasis, N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide was shown to improve skin inflammation and reduce the production of pro-inflammatory cytokines. These findings suggest that N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide has potential as a therapeutic agent in the treatment of autoimmune diseases.

properties

IUPAC Name

N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-5-19-18-22-12(2)11-15(23-18)20-9-10-21-17(24)13-7-6-8-14(25-3)16(13)26-4/h6-8,11H,5,9-10H2,1-4H3,(H,21,24)(H2,19,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQJKUKZDCHGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NCCNC(=O)C2=C(C(=CC=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.